

An In-depth Technical Guide on FR901465: Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: **FR901465**

Cat. No.: **B1674043**

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Abstract

FR901465 is a naturally occurring antitumor agent with potent activity against a range of cancer cell lines. Isolated from the fermentation broth of *Pseudomonas* sp. No. 2663, this complex molecule has garnered significant interest in the field of oncology and drug discovery. [1][2][3] Its primary mechanism of action involves the modulation of pre-mRNA splicing through the inhibition of the spliceosome, a critical cellular machinery for gene expression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **FR901465**, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

FR901465 is a complex natural product with the molecular formula C₂₇H₄₁NO₉ and a molecular weight of 523.623 g/mol. [1] The chemical structure of **FR901465** is presented below.

Table 1: Physicochemical Properties of **FR901465**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₁ NO ₉	[1]
Molecular Weight	523.623 g/mol	[1]
CAS Number	146478-73-1	[1]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]

Biological Activity and Antitumor Efficacy

FR901465 has demonstrated significant antitumor activity in both in vitro and in vivo models.[\[2\]](#) [\[3\]](#)

In Vitro Activity

FR901465 exhibits potent cytotoxic effects against various murine and human tumor cell lines. [\[3\]](#)

In Vivo Activity

In murine tumor models, **FR901465** has shown the ability to prolong the life of mice bearing P388 leukemia.[\[2\]](#) It also inhibits the growth of A549 human lung adenocarcinoma solid tumors in mice.[\[2\]](#)

Table 2: In Vivo Antitumor Activity of **FR901465** against P388 Leukemia

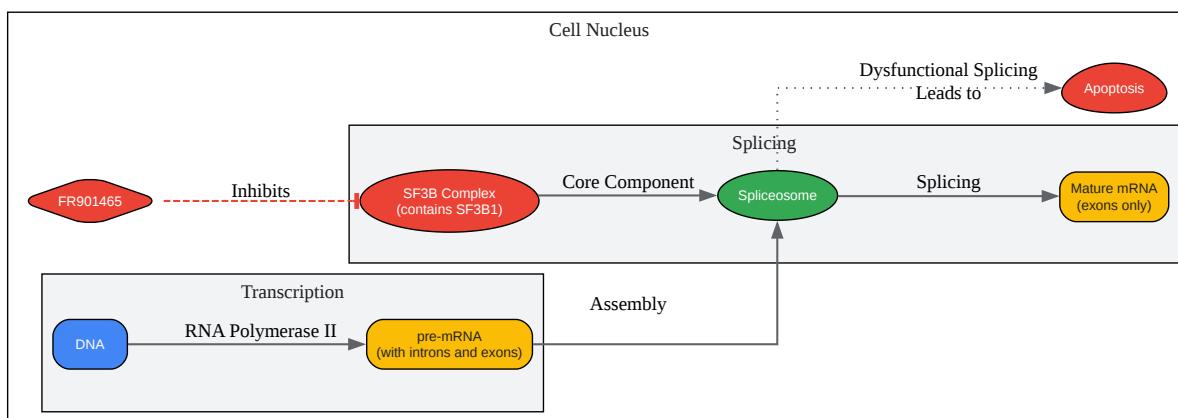
Compound	T/C Value (%)	Reference
FR901465	127	[2]

*T/C value represents the ratio of the median survival time of the treated group to that of the control group, expressed as a percentage.

Mechanism of Action: Splicing Modulation

The primary mechanism of action of **FR901465** is the inhibition of pre-mRNA splicing.^[1] It targets the SF3B complex, a core component of the spliceosome.^{[4][5]} The spliceosome is a large ribonucleoprotein complex responsible for the removal of introns from pre-mRNA, a crucial step in the maturation of messenger RNA (mRNA).

By binding to the SF3B1 subunit of the SF3B complex, **FR901465** interferes with the early stages of spliceosome assembly and can also affect later events, including exon ligation.^{[4][6]} This disruption of splicing leads to an accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells. The proposed mechanism suggests that **FR901465** may induce dynamic changes in chromatin structure, contributing to its potent antitumor activity.^[2]

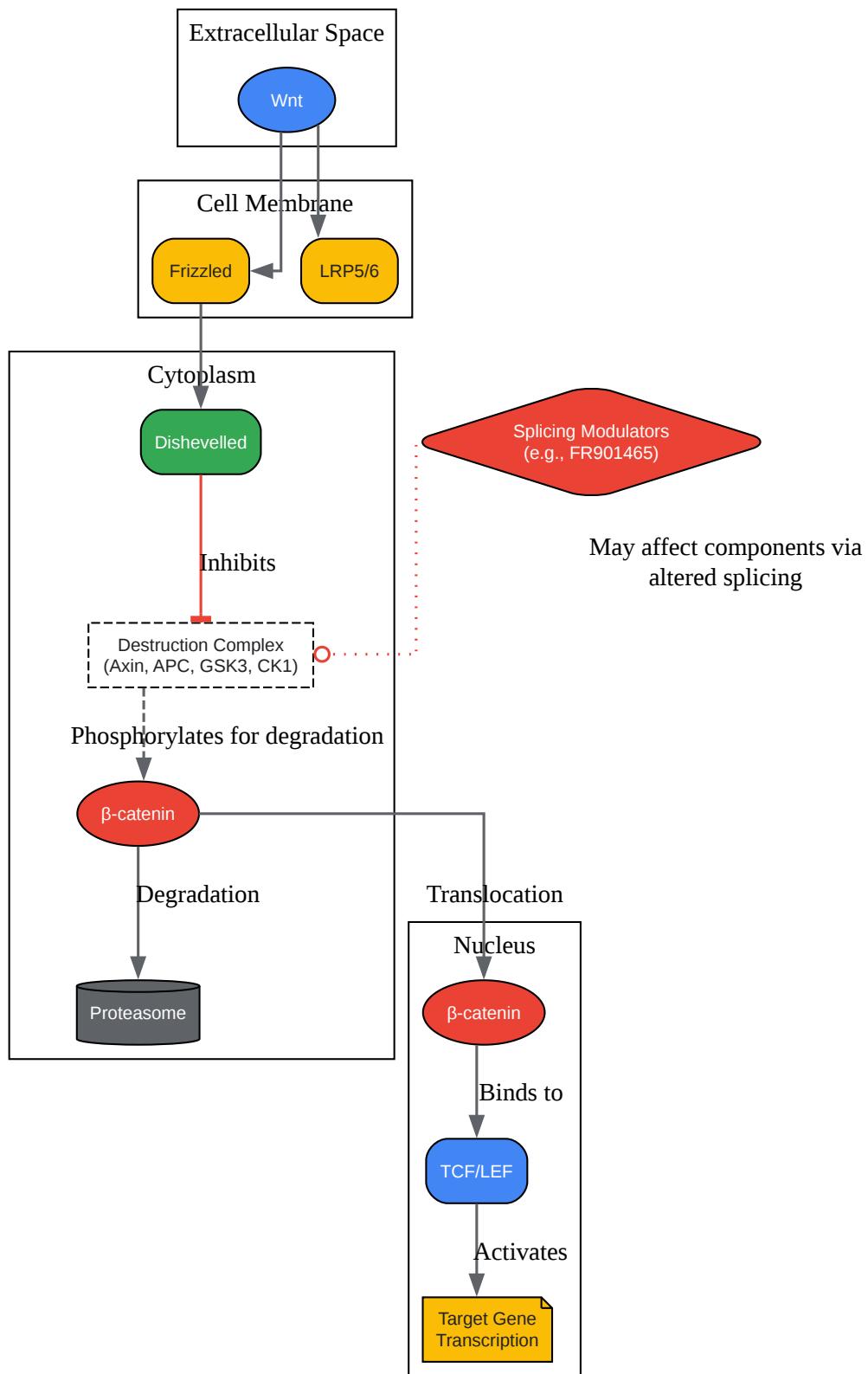


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FR901465 inhibits the SF3B complex, disrupting splicing and leading to apoptosis.

While the direct downstream signaling consequences of **FR901465**-mediated splicing modulation are still under investigation, it is known that aberrant splicing can impact numerous

cellular pathways, including those critical for cancer cell survival and proliferation, such as the Wnt signaling pathway. The Wnt pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in many cancers.[\[7\]](#)



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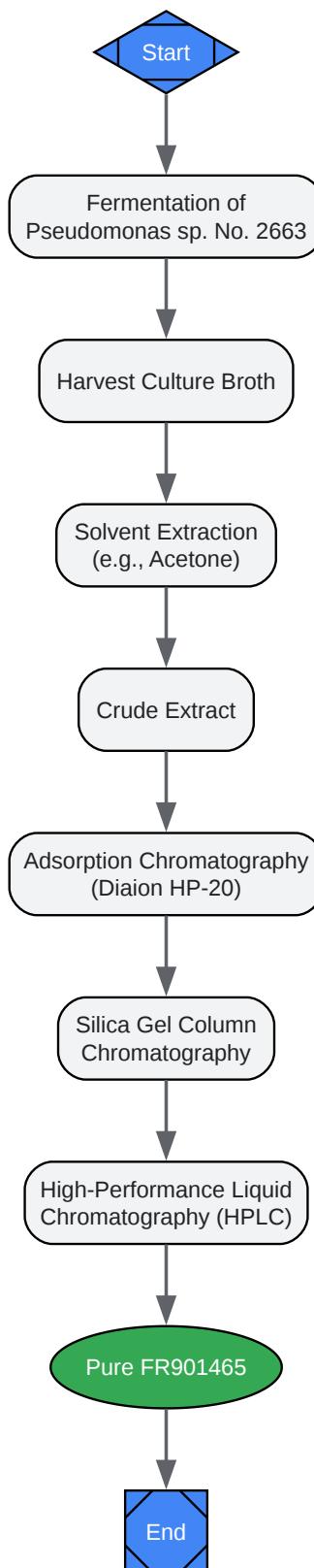
Canonical Wnt signaling pathway, a potential downstream target of splicing modulators.

Experimental Protocols

The following are summaries of the experimental protocols used in the initial characterization of **FR901465**, based on the work of Nakajima et al. (1996).

Isolation and Purification of **FR901465**

- Producing Organism: *Pseudomonas* sp. No. 2663.[\[3\]](#)
- Fermentation: The bacterium is cultured in a suitable fermentation medium.
- Extraction: The culture broth is harvested, and the active compounds are extracted from the mycelium using a solvent such as acetone.
- Purification: The crude extract is subjected to a series of chromatographic techniques to isolate **FR901465**. This typically involves:
 - Adsorption chromatography on Diaion HP-20.
 - Silica gel column chromatography.
 - High-performance liquid chromatography (HPLC) to yield the pure compound.



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Generalized workflow for the isolation and purification of **FR901465**.

In Vivo Antitumor Assay (P388 Leukemia Model)

- Animal Model: CDF1 mice.
- Tumor Inoculation: Mice are inoculated intraperitoneally with P388 leukemia cells.
- Treatment: **FR901465** is administered intravenously or intraperitoneally for a specified number of days starting one day after tumor inoculation.
- Endpoint: The median survival time of the treated and control groups is determined, and the T/C value is calculated to assess the efficacy of the compound.

Conclusion and Future Directions

FR901465 is a potent antitumor agent with a unique mechanism of action involving the modulation of pre-mRNA splicing. Its ability to target the SF3B complex makes it a valuable tool for studying the role of splicing in cancer and a promising lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the downstream signaling pathways affected by **FR901465**-induced splicing alterations and to explore its therapeutic potential in a broader range of malignancies. The development of synthetic analogs and structure-activity relationship studies will also be crucial for optimizing its pharmacological properties and advancing it towards clinical applications.

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